3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
3-[(Dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties . The presence of the oxadiazole ring, along with the dibenzylamino and methylphenyl groups, contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide in the presence of a base.
Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced through a Mannich reaction, where formaldehyde and dibenzylamine are reacted with the oxadiazole derivative.
Substitution with Methylphenyl Group: The methylphenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thione group is converted to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the oxadiazole ring to a more reduced form, such as a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino or methylphenyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
3-[(Dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can interact with the active sites of enzymes, inhibiting their activity. The dibenzylamino and methylphenyl groups can enhance the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.
1,3,4-Thiadiazoles: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.
1,3,4-Triazoles: Contain three nitrogen atoms in the ring instead of two.
Uniqueness
3-[(Dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the combination of the oxadiazole ring with the dibenzylamino and methylphenyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Properties
Molecular Formula |
C24H23N3OS |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C24H23N3OS/c1-19-12-14-22(15-13-19)23-25-27(24(29)28-23)18-26(16-20-8-4-2-5-9-20)17-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3 |
InChI Key |
XUBVSACACRSNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)O2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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